Cas no 81616-80-0 ((2S)-2-(2-Methoxyphenyl)propanoic acid)

(2S)-2-(2-Methoxyphenyl)propanoic acid structure
81616-80-0 structure
상품 이름:(2S)-2-(2-Methoxyphenyl)propanoic acid
CAS 번호:81616-80-0
MF:C10H12O3
메가와트:180.200483322144
CID:703634
PubChem ID:11137716

(2S)-2-(2-Methoxyphenyl)propanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetic acid, 2-methoxy-a-methyl-, (S)-
    • 2-(2-Methoxyphenyl)propanoic acid
    • (αS)-2-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Benzeneacetic acid, 2-methoxy-α-methyl-, (S)- (ZCI)
    • (2S)-2-(2-Methoxyphenyl)propanoic acid
    • (S)-2-(2-Methoxyphenyl)propionic acid
    • (S)-2-(2 -methoxyphenyl)-propionic acid
    • 81616-80-0
    • (S)-2-(2-Methoxyphenyl)propanoic acid
    • (S)-2-(2-Methoxyphenyl)propanoicacid
    • (S)-2-[2-methoxyphenyl]propionic acid
    • MFCD20638315
    • NUSLQDOXLCYVTQ-ZETCQYMHSA-N
    • F19944
    • (S)-2-(2-methoxyphenyl)-propanoic acid
    • (S)-2(2-methoxyphenyl)propionic acid
    • 2-(S)-(2-methoxyphenyl)propionic acid
    • (S)-2-(2-methoxyphenyl)-propionic acid
    • SCHEMBL7885098
    • EN300-6505709
    • 인치: 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1
    • InChIKey: NUSLQDOXLCYVTQ-ZETCQYMHSA-N
    • 미소: [C@@H](C1C=CC=CC=1OC)(C)C(=O)O

계산된 속성

  • 정밀분자량: 180.078644241g/mol
  • 동위원소 질량: 180.078644241g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 179
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 46.5Ų

(2S)-2-(2-Methoxyphenyl)propanoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-6505709-0.5g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.5g
$1357.0 2023-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-10g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
10g
¥7600.0 2022-04-27
Aaron
AR00L6SV-1g
(2S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 97%
1g
$322.00 2025-02-12
A2B Chem LLC
AJ87491-250mg
(S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 97%
250mg
$121.00 2024-04-19
1PlusChem
1P00L6KJ-250mg
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0 97%
250mg
$132.00 2024-04-21
Enamine
EN300-6505709-2.5g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
2.5g
$2771.0 2023-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-5g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
5g
¥5070.0 2022-04-27
Enamine
EN300-6505709-0.1g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.1g
$1244.0 2023-05-31
A2B Chem LLC
AJ87491-100mg
(S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 97%
100mg
$72.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743096-100mg
(s)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 98%
100mg
¥512.00 2024-07-28

(2S)-2-(2-Methoxyphenyl)propanoic acid 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Water
참조
Enantioselective hydrolysis of various racemic α-substituted arylacetonitriles using Rhodococcus sp. CGMCC 0497
Wu, Zhong-Liu; et al, Tetrahedron: Asymmetry, 2001, 12(23), 3305-3312

합성회로 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, rt
2.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Water ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
참조
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

합성회로 3

반응 조건
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 15 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

합성회로 4

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, rt
3.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Water ;  5 min, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
참조
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

합성회로 5

반응 조건
참조
Preparation of chiral N-acyloxazolidinones and analogs as drug intermediates
, France, , ,

합성회로 6

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide
2.1 -
참조
Preparation of chiral N-acyloxazolidinones and analogs as drug intermediates
, France, , ,

합성회로 7

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

합성회로 8

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, rt; 4 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 15 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

합성회로 9

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

합성회로 10

반응 조건
1.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
참조
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

합성회로 11

반응 조건
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  2767121-64-0 Solvents: 2,2,2-Trifluoroethanol ;  30 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen Solvents: Isopropanol ;  24 h, 50 atm, 35 °C
참조
Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing
Yu, Jianfei; et al, Organic Letters, 2022, 24(14), 2744-2749

(2S)-2-(2-Methoxyphenyl)propanoic acid Raw materials

(2S)-2-(2-Methoxyphenyl)propanoic acid Preparation Products

추천 기사

추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.